molecular formula C19H20N2NaO2 B1677662 Phenylbutazone sodium CAS No. 129-18-0

Phenylbutazone sodium

Cat. No. B1677662
CAS RN: 129-18-0
M. Wt: 330.4 g/mol
InChI Key: NNFXVGOLTQESMQ-UHFFFAOYSA-M
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Description

Phenylbutazone is a synthetic, nonhormonal anti-inflammatory, antipyretic compound useful in the management of inflammatory conditions .


Synthesis Analysis

Phenylbutazone degradation on precoated silica plates was studied and a TLC procedure was proposed to avoid this decomposition . In trial syntheses, yields varied from 55 to 61%.


Molecular Structure Analysis

Phenylbutazone has a molecular formula of C19H20N2O2 . The sodium salt of Phenylbutazone has a molecular formula of C19H19N2NaO2 and a molecular weight of 330.356 Da .


Chemical Reactions Analysis

Phenylbutazone undergoes oxidation under normal conditions. The main decomposition products were identified, and the mechanism of their formation was proposed . The reaction with hydroxyl radicals has an overall OH rate constant of 32.9016 E-12 cm3/molecule-sec .


Physical And Chemical Properties Analysis

Phenylbutazone has a melting range between 104 and 107 . It loses not more than 0.5% of its weight when dried in vacuum at a pressure of 30 ± 10 mm of mercury at 80 for 4 hours . Four crystalline modifications of phenylbutazone were identified and characterized using X-ray diffraction, thermal analysis, IR spectroscopy, and solubility studies .

Scientific Research Applications

1. Drug Design for Safer Phenylbutazone Derivatives

  • Summary of Application: Researchers are exploring safer derivatives of Phenylbutazone through reactivity and docking studies involving single electron transfer mechanism, as well as toxicological predictions .
  • Methods of Application: The study involved quantum chemistry calculations at the B3LYP level of theory, together with the 6-31+G (d,p) basis sets .
  • Results: The study found that six structures have potential for inhibiting human as well as murine COX-2, due to regions showing similar intermolecular interactions to the observed for the control compounds .

2. Pharmacokinetics and Effects on Biomarkers of Inflammation in Horses

  • Summary of Application: Phenylbutazone is used commonly in performance horses. The study aimed to describe blood and urine concentrations and the pharmacokinetics of Phenylbutazone and its metabolites following intravenous (IV) and oral administration .
  • Methods of Application: 17 horses received an IV administration and 18 horses an oral administration of 2 g of Phenylbutazone. Blood and urine samples were collected prior to and for up to 96 hours post drug administration .
  • Results: The study found that serum concentrations of Phenylbutazone and its metabolites were below the limit of quantitation at 96 hours post administration .

3. Treatment of Ankylosing Spondylitis

  • Methods of Application: The drug is administered orally or intravenously .
  • Results: It provides relief from pain and inflammation associated with ankylosing spondylitis .

4. Use in Veterinary Medicine

  • Summary of Application: Phenylbutazone is widely used in veterinary medicine, especially in horses . It is used for pain relief from infections and musculoskeletal disorders, including sprains, overuse injuries, tendinitis, arthralgias, arthritis, and laminitis .
  • Methods of Application: The drug is administered orally or intravenously .
  • Results: It acts directly on musculoskeletal tissue to control inflammation, thereby reducing secondary inflammatory damage, alleviating pain, and restoring range of motion .

5. Treatment of Rheumatoid Arthritis and Gout

  • Summary of Application: Phenylbutazone was originally made available for use in humans for the treatment of rheumatoid arthritis and gout in 1949 .
  • Methods of Application: The drug is administered orally or intravenously .
  • Results: It provides relief from pain and inflammation associated with rheumatoid arthritis and gout .

6. Reduction of Fevers in Animals

  • Summary of Application: Phenylbutazone is used for reduction of fevers in animals .
  • Methods of Application: The drug is administered orally or intravenously .
  • Results: Its antipyretic qualities may mask other symptoms .

Safety And Hazards

Phenylbutazone may raise the risk of heart and blood vessel problems like heart attack and stroke. It may also raise the chance of severe and sometimes deadly stomach or bowel problems like ulcers or bleeding . It is contraindicated in patients with certain health problems such as inflammatory bowel disease, stomach or bowel ulcer, bleeding problems, heart disease, high blood pressure, thyroid disease, kidney disease, liver disease, and others .

Future Directions

The different biologies and social roles of its human/animal subjects resulted in very different and changing uses of Phenylbutazone . While the drug had a seemingly common impact on pain and inflammation, there were inter-species differences in the drug’s metabolism, the conditions treated, dosages, and, crucially, in intended clinical outcomes and perceptions of its benefits and risks .

properties

IUPAC Name

sodium;4-butyl-1,2-diphenylpyrazolidin-4-ide-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N2O2.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;/h4-13H,2-3,14H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOUHDLOIRJOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[C-]1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926268
Record name Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylbutazone sodium

CAS RN

129-18-0
Record name Phenylbutazone sodium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylbutazone sodium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-butyl-3,5-dioxo-1,2-diphenylpyrazolidin-4-ide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butyl-1,2-diphenylpyrazolidine-3,5-dione, sodium salt
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Record name PHENYLBUTAZONE SODIUM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
216
Citations
HW Jun, LA Luzzi, PL Hsu - Journal of Pharmaceutical …, 1972 - Wiley Online Library
Anilinonaphthalene‐8‐sulfonate was used to study the binding of phenylbutazone and sodium warfarin to bovine serum albumin. The protein molecules appeared to have an average …
Number of citations: 38 onlinelibrary.wiley.com
SL Ali - Analytical profiles of drug substances, 1982 - Elsevier
… Degradation and Stability Aqueous solutions of phenylbutazone sodium decompose in course of hydrolysis and oxidation, for example with sodium hydroxide and hydrogen peroxide (…
Number of citations: 12 www.sciencedirect.com
HH Paradies - Journal of pharmaceutical sciences, 1987 - Elsevier
… Preliminary determination of the CMC for the enolate of 2 revealed a value of 1.5 x 10_ 3 M in aqueous solution; the CMC of the phenylbutazone sodium enolate in benzene or …
Number of citations: 11 www.sciencedirect.com
AS Issa, YA Beltagy, MG Kassem, HS Daabees - Talanta, 1985 - Elsevier
Two methods for determination of phenylbutazone and oxyphenbutazone are described. In the first, naphthoquinone reacts with the product of acid hydrolysis of phenylbutazone or …
Number of citations: 8 www.sciencedirect.com
EA Martelli - Journal of Pharmacy and Pharmacology, 1967 - Wiley Online Library
Phenylbutazone, sodium salicylate, calcium acetylsalicylate and sodium mefenamate each antagonize the bradykinin‐induced increase of capillary permeability in the rat paw. The …
Number of citations: 17 onlinelibrary.wiley.com
KL LI - 1988 - elibrary.ru
The binding of representative chemical classes of nonsteroidal antiinflammatory drugs (NSAIDs) to human serum albumin (HSA) was investigated by equilibrium dialysis. Warfarin …
Number of citations: 0 elibrary.ru
AC Stevenson, J Bedford, AG Hill… - Annals of the Rheumatic …, 1971 - ncbi.nlm.nih.gov
… phenylbutazone sodium added at 56 hrs. (2) Chromatid or isochromatid gaps occur where there is an interruption of staining on one or both chromatids respectively, but the distal …
Number of citations: 50 www.ncbi.nlm.nih.gov
MN Ghosh, H Singh - British journal of pharmacology, 1974 - Wiley Online Library
1 The anti‐inflammatory activity of crotalaburnine (=anacrotine) was investigated against increased vascular permeability and oedema produced by formalin, carrageenin, hyaluronidase…
Number of citations: 34 bpspubs.onlinelibrary.wiley.com
AC BASILE, S Hanada, JAA SERTIE… - Journal of Pharmacobio …, 1984 - jstage.jst.go.jp
… Oedema —The inhibitory activity of praseodymium, gadolinium or ytterbium chlorides on the carrageenin-induced paw oedema was studied in comparison with phenylbutazone sodium…
Number of citations: 12 www.jstage.jst.go.jp
MS Starr, GB West - Journal of Pharmacy and Pharmacology, 1966 - academic.oup.com
The effect of bradykinin and antiinflammatory agents on isolated arteries Page 1 LETTERS TO THE EDITOR, J. Pharm. Pharmac., 1966, 18, 838 film whose rA characteristics have first …
Number of citations: 37 academic.oup.com

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